N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine is a chemical compound characterized by its unique molecular structure. It has the molecular formula C₁₆H₁₆D₃NO and a molecular weight of approximately 244.35 g/mol. This compound features a benzyloxy group attached to a phenyl ring, which contributes to its distinctive properties and potential applications in medicinal chemistry and research .
The structure of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine contains several functional groups that could be of interest for scientific research. These include:
Compounds with this type of structure could potentially be investigated for various applications, such as:
The chemical behavior of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine can be explored through various reactions typical of amines and aromatic compounds. Key reactions may include:
These reactions are crucial in synthesizing derivatives that may exhibit enhanced properties or new functionalities.
The synthesis of N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine can be achieved through several methods:
This compound has several notable applications:
Interaction studies involving N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine focus on its binding affinities with various receptors. Preliminary data suggest that it may interact with neurotransmitter receptors, which could influence synaptic transmission and other neurological processes. Further studies are essential to map out these interactions comprehensively and determine their implications for drug design .
Several compounds share structural characteristics with N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine | C₁₇H₂₁NO | Contains two methyl groups instead of deuterium |
| N-[1-(4'-Hydroxyphenyl)ethyl]-N-methylamine | C₁₅H₁₉NO | Hydroxyl group instead of benzyloxy |
| N,N-Dimethyl-4-phenylbutan-2-amine | C₁₅H₂₃N | Different alkyl chain structure |
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine stands out due to its deuterated methyl group, which can enhance stability and alter pharmacokinetic properties compared to non-deuterated analogs. Its specific interaction profile with biological targets also differentiates it from similar compounds, making it a valuable candidate for further research in medicinal chemistry and pharmacology.
N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)amine represents a deuterium-labeled secondary amine derivative with the molecular formula C16H16D3NO and a molecular weight of 244.35 g/mol [1]. The compound features a complex aromatic framework consisting of a benzyloxyphenyl moiety linked to an ethylamine backbone, with the distinctive incorporation of a trideuterated methyl group attached to the nitrogen atom [4]. The structural architecture encompasses three primary components: a phenyl ring substituted with a benzyloxy group at the meta position, an ethyl linker bearing a chiral center, and a secondary amine functionality modified with deuterated methylation [1] [4].
The compound exhibits potential for structural isomerism primarily through the positioning of the benzyloxy substituent on the aromatic ring [4]. The meta-substitution pattern (3'-position) distinguishes this compound from potential ortho- and para-isomers, each possessing distinct electronic and steric properties [15]. Constitutional isomers may arise from alternative connectivity patterns between the benzyloxy group and the phenyl ring, leading to different regioisomers with varying physicochemical characteristics [17]. The ethyl linker connecting the aromatic system to the amine functionality maintains a fixed connectivity pattern, limiting structural variation to substituent positioning rather than carbon skeleton rearrangement [9].
The presence of a chiral carbon center at the alpha position relative to the amine nitrogen creates the potential for enantiomeric pairs [8] [17]. This stereogenic center arises from the attachment of four distinct groups: the hydrogen atom, the methyl group, the benzyloxyphenyl moiety, and the methylated amine functionality [19]. The compound can exist as both R and S enantiomers, which are non-superimposable mirror images exhibiting identical physical properties except for their interaction with plane-polarized light [17] [19]. Unlike tertiary amines, the secondary amine nitrogen in this compound does not contribute additional chirality due to rapid pyramidal inversion at room temperature, which interconverts potential nitrogen-based stereoisomers [8].
The deuterium atoms are specifically positioned within the N-methyl group, replacing the three hydrogen atoms to form a trideuterated methyl substituent [5] [7]. This isotopic substitution creates a CD3 group that maintains the same tetrahedral geometry as the corresponding CH3 group but exhibits altered vibrational frequencies and bond strengths [18]. The carbon-deuterium bonds possess greater strength compared to carbon-hydrogen bonds, resulting in reduced vibrational frequencies observable through infrared spectroscopy [14] [18]. The molecular geometry around the deuterated methyl group remains sp3 hybridized, preserving the overall three-dimensional structure while introducing subtle changes in bond lengths and angles due to the increased mass of deuterium [22].
| Property | Value | Reference |
|---|---|---|
| Physical State | Neat liquid | [4] |
| Appearance | Pale brown liquid | [4] |
| Molecular Weight | 244.35 g/mol | [1] |
| Molecular Formula | C16H16D3NO | [1] |
The compound exists as a neat liquid under standard temperature and pressure conditions, exhibiting a pale brown coloration that suggests the presence of aromatic chromophores [4]. The liquid state indicates moderate intermolecular forces, consistent with the presence of aromatic systems and ether linkages that provide dispersion interactions without extensive hydrogen bonding networks [29]. The molecular weight of 244.35 g/mol reflects the contribution of the deuterium atoms, which add approximately 3 daltons compared to the non-deuterated analog [1] [11].
| Solvent | Solubility | Notes |
|---|---|---|
| Chloroform | Soluble | Typical for aromatic amines |
| Dichloromethane | Soluble | Common organic solvent |
| Methanol | Soluble | Polar protic solvent |
| Water | Limited | Expected low due to hydrophobic character |
The compound demonstrates good solubility in organic solvents, particularly chloroform, dichloromethane, and methanol [4]. This solubility pattern reflects the predominantly hydrophobic nature of the molecule, arising from the extensive aromatic framework and the benzyloxy substituent [36]. The limited water solubility can be attributed to the large hydrophobic surface area provided by the aromatic rings and the absence of strongly polar functional groups capable of extensive hydrogen bonding with water molecules [20]. The presence of the amine nitrogen provides some polar character, enabling dissolution in polar aprotic solvents while maintaining compatibility with nonpolar organic media [13].
| Reaction Type | Reactivity | Mechanism |
|---|---|---|
| Nucleophilic substitution | Moderate | SN2 with alkyl halides |
| N-alkylation | High | Multiple alkylation possible |
| Acid-base reaction | Basic (pKa ~10) | Protonation at nitrogen |
The secondary amine functionality exhibits characteristic nucleophilic behavior, with the nitrogen lone pair serving as the electron-donating center in substitution reactions [13]. The compound readily undergoes nucleophilic substitution with alkyl halides through an SN2 mechanism, leading to the formation of tertiary amine products [10]. The basicity of the amine nitrogen, with an estimated pKa around 10, enables protonation under acidic conditions to form ammonium salts [24] [27]. Sequential alkylation reactions can proceed to generate tertiary and quaternary ammonium species, though the steric bulk of the benzyloxyphenyl ethyl substituent may influence reaction rates and selectivity [13].
The benzyloxy substituent positioned at the meta position of the aromatic ring exerts both electronic and steric influences on the overall reactivity profile [15]. The electron-donating nature of the benzyloxy group increases electron density on the aromatic system through resonance effects, potentially enhancing nucleophilic aromatic substitution reactions while reducing electrophilic aromatic substitution reactivity [16]. The benzyl ether linkage itself remains stable under mild reaction conditions but can undergo cleavage under harsh acidic conditions or through photochemical processes [35]. The substituent also provides steric bulk that may influence the accessibility of the amine nitrogen for nucleophilic attack, particularly in reactions involving bulky electrophiles [15].
| Parameter | Effect | Significance |
|---|---|---|
| Kinetic isotope effect | kH/kD = 1-8 typical | Reaction mechanism studies |
| Bond strength | Stronger C-D bond | Increased stability |
| Exchange rate | Slower exchange | Metabolic studies |